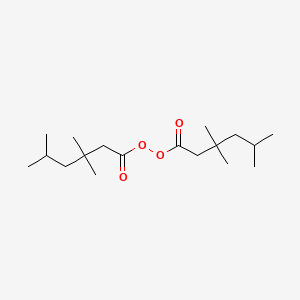![molecular formula C24H23F2NO2 B14355774 N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide CAS No. 90276-69-0](/img/structure/B14355774.png)
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two fluorophenyl groups attached to a butyl chain, which is further connected to a methoxybenzamide moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Butyl Chain: The butyl chain with two fluorophenyl groups can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 4-fluorobenzene with a suitable butylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Moiety: The resulting bis(4-fluorophenyl)butyl compound is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases due to its biological activity.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent compound in biological systems.
Comparaison Avec Des Composés Similaires
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide can be compared with other similar compounds such as:
Lidoflazine: A compound with a similar butyl chain and fluorophenyl groups but different functional groups attached.
Fluspirilene: Another compound with fluorophenyl groups but a different core structure.
Pimozide: Shares the diphenylbutylpiperidine structure but has different substituents.
Propriétés
Numéro CAS |
90276-69-0 |
|---|---|
Formule moléculaire |
C24H23F2NO2 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-[4,4-bis(4-fluorophenyl)butyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23F2NO2/c1-29-23-7-3-2-5-22(23)24(28)27-16-4-6-21(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h2-3,5,7-15,21H,4,6,16H2,1H3,(H,27,28) |
Clé InChI |
IGDURTBACHWDBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
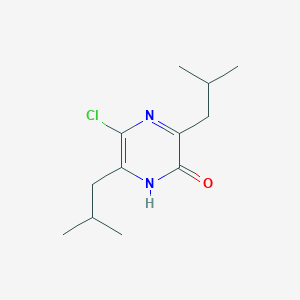
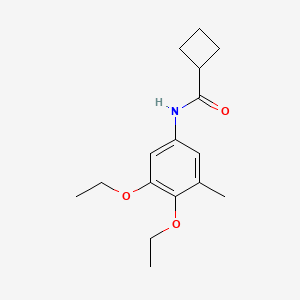
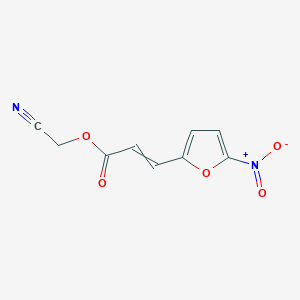
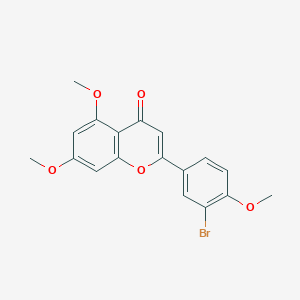
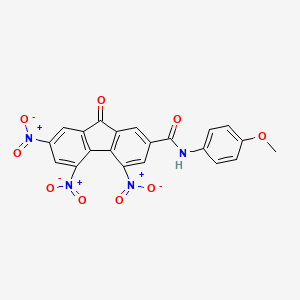


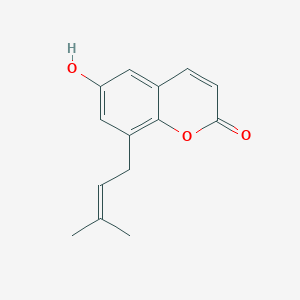
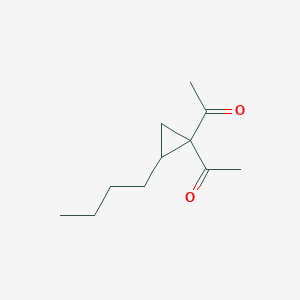
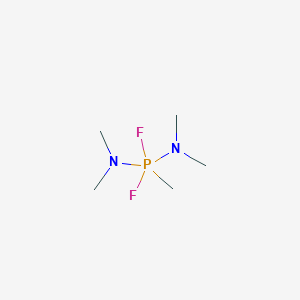
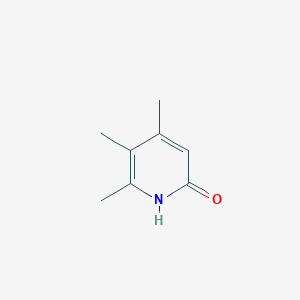
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
